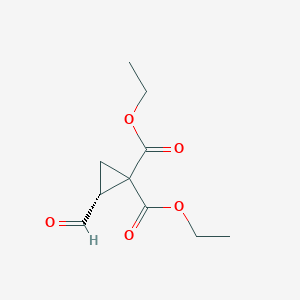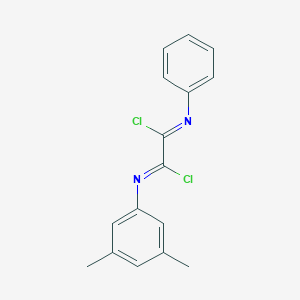![molecular formula C11H14N2O3 B12541249 (2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid CAS No. 827612-99-7](/img/structure/B12541249.png)
(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group at the second carbon and a phenylcarbamoyl group attached to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves the reaction of a suitable amino acid precursor with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Amino acid+Phenyl isocyanate→(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
The reaction conditions usually involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: The compound can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Methyl-3-aminopropanoic acid: Similar structure but lacks the phenylcarbamoyl group.
(2S)-2-Methyl-3-(phenylamino)propanoic acid: Similar structure but has a phenylamino group instead of phenylcarbamoyl.
Uniqueness
(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in various applications.
Eigenschaften
CAS-Nummer |
827612-99-7 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2S)-2-methyl-3-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)/t8-/m0/s1 |
InChI-Schlüssel |
GXVQLCQLDFGOMM-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CNC(=O)NC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(CNC(=O)NC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
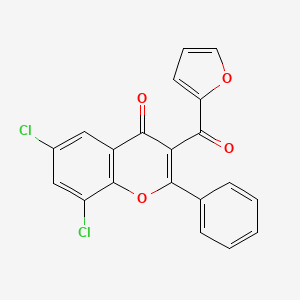
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
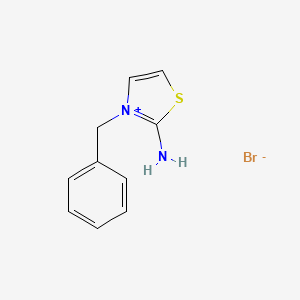
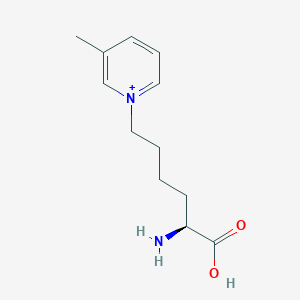

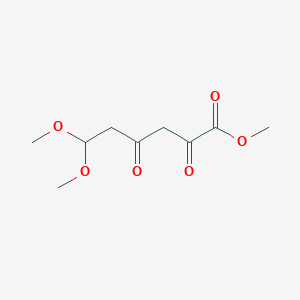
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
